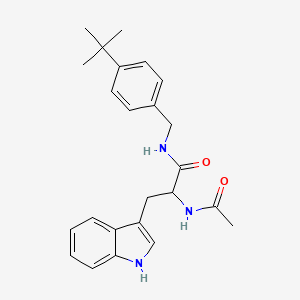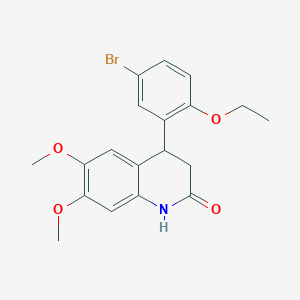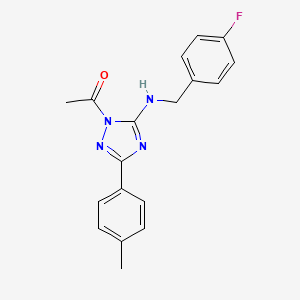![molecular formula C25H25N3O5S B4191359 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide](/img/structure/B4191359.png)
2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide
Descripción general
Descripción
2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide, also known as MSA-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSA-2 is a benzamide derivative that has been synthesized through a multi-step process involving the use of various reagents and catalysts.
Mecanismo De Acción
The mechanism of action of 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and viral replication. 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the invasion and metastasis of cancer cells. Additionally, 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide has been shown to inhibit the activity of the hepatitis C virus NS5B polymerase, which is essential for viral replication.
Biochemical and Physiological Effects
2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide has been shown to have a number of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. Additionally, 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide in lab experiments is its high potency and selectivity. 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide has been shown to exhibit potent anticancer and antiviral activity at low concentrations, making it an attractive candidate for further development. However, one of the limitations of using 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide in lab experiments is its relatively complex synthesis method, which may limit its availability for certain research groups.
Direcciones Futuras
There are a number of potential future directions for the research and development of 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide. One area of interest is the development of 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide as a therapeutic agent for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide and to identify potential drug targets. Finally, the synthesis method of 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide could be optimized to improve its yield and purity, making it more accessible for research groups.
Aplicaciones Científicas De Investigación
2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide has been shown to exhibit a wide range of potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antiviral agent. In vitro studies have demonstrated that 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide can inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. Additionally, 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide has been shown to inhibit the replication of the hepatitis C virus, making it a promising candidate for the development of antiviral drugs.
Propiedades
IUPAC Name |
2-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-N-benzylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-18(29)20-11-8-12-21(15-20)28(34(2,32)33)17-24(30)27-23-14-7-6-13-22(23)25(31)26-16-19-9-4-3-5-10-19/h3-15H,16-17H2,1-2H3,(H,26,31)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHBSNDRHUNQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4191282.png)
![1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4191294.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B4191295.png)
![6-methyl-3-(phenoxymethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4191304.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4191318.png)
![8-(3-bromo-4,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4191324.png)
![8-(5-bromo-2-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4191333.png)

![N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B4191356.png)
![2-[(4-bromobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4191357.png)
![N-[2-(phenylthio)cyclohexyl]benzenesulfonamide](/img/structure/B4191367.png)
![4-methoxy-N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide hydrochloride](/img/structure/B4191372.png)
